Naratriptan-d3 Hydrochloride

Overview

Description

Naratriptan-d3 Hydrochloride is a deuterated form of Naratriptan, a selective serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptor agonist. It is primarily used in the treatment of migraine headaches. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Naratriptan due to its stable isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naratriptan-d3 Hydrochloride involves the incorporation of deuterium atoms into the Naratriptan molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions

Naratriptan-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile used .

Scientific Research Applications

Pharmacokinetic Studies

Naratriptan-d3 Hydrochloride is extensively utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying naratriptan in biological samples. This application is critical for:

- Bioavailability Studies : The use of Naratriptan-d3 allows for precise measurement of naratriptan levels in plasma, aiding in the assessment of its bioavailability and pharmacokinetic profiles .

- Bioequivalence Studies : By employing Naratriptan-d3 as a reference, researchers can evaluate the bioequivalence of generic formulations against branded products .

Method Development for Drug Analysis

Recent studies have developed validated LC-MS/MS methods using this compound to enhance the detection sensitivity and specificity of naratriptan in human plasma. Key findings include:

- Linear Range : The method demonstrated a linear concentration range from 0.1 to 25.0 ng/mL, with high correlation coefficients (r² ≥ 0.9998) .

- Precision and Accuracy : Intra-day and inter-day precision were reported at 1.8 to 3.6% and 2.3 to 2.6%, respectively, indicating robust analytical performance .

Investigating Drug Transport Mechanisms

Research has indicated that triptans, including naratriptan, interact with various transport systems in the blood-brain barrier, impacting their efficacy in treating migraines:

- Transport Studies : Investigations using cell models have shown that naratriptan can influence the uptake kinetics of other compounds, providing insights into its transport mechanisms across biological membranes .

- Role in Central Nervous System Activity : Understanding how naratriptan crosses the blood-brain barrier is vital for optimizing its therapeutic effects and minimizing side effects .

Case Study 1: Efficacy Comparison with Other Triptans

A meta-analysis involving multiple randomized controlled trials has demonstrated that naratriptan exhibits comparable efficacy to other triptans such as sumatriptan and eletriptan in resolving acute migraine attacks within two hours post-administration . This positions naratriptan as a viable option for patients who may not respond to other treatments.

Case Study 2: Combination Therapy

Research has also explored the effects of combining naratriptan with non-steroidal anti-inflammatory drugs (NSAIDs). Findings suggest that this combination can enhance pain relief compared to monotherapy, although it may increase the incidence of mild side effects .

Mechanism of Action

Naratriptan-d3 Hydrochloride exerts its effects by selectively binding to 5-HT1B and 5-HT1D receptors in the brain. This binding leads to the inhibition of the release of pro-inflammatory neuropeptides and the constriction of cranial blood vessels, thereby alleviating migraine symptoms. The molecular targets include the trigeminal nerve terminals and cranial blood vessels, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

Similar Compounds

Sumatriptan: Another triptan used for migraine treatment, but with a different pharmacokinetic profile.

Rizatriptan: Known for its rapid onset of action compared to Naratriptan.

Zolmitriptan: Similar in function but differs in its bioavailability and half-life .

Uniqueness of Naratriptan-d3 Hydrochloride

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications, offering insights that are not easily obtainable with non-deuterated compounds .

Biological Activity

Naratriptan-d3 hydrochloride is a deuterated form of naratriptan, a selective agonist of the serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors. It is primarily used for the acute treatment of migraine headaches. This article explores the biological activity of Naratriptan-d3, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Naratriptan acts by selectively binding to the 5-HT1B and 5-HT1D receptors, which are implicated in the modulation of vascular tone and neurotransmitter release. This receptor selectivity leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, contributing to its antimigraine effects .

Key Mechanisms:

- Vasoconstriction: Naratriptan induces vasoconstriction in cranial blood vessels, counteracting the vasodilation that occurs during a migraine attack.

- Neuropeptide Modulation: It inhibits the release of calcitonin gene-related peptide (CGRP) and substance P, which are involved in migraine pathophysiology .

Pharmacokinetics

The pharmacokinetic profile of Naratriptan-d3 is crucial for understanding its efficacy and safety. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 5-8 hours |

| Clearance | 6.6 mL/min/kg |

| Metabolism | Hepatic (via cytochrome P450 enzymes) |

| Bioavailability | Approximately 60% |

Naratriptan is primarily eliminated through hepatic metabolism, resulting in various inactive metabolites . The half-life allows for effective dosing schedules while minimizing adverse effects.

Efficacy in Clinical Studies

Naratriptan has been evaluated in numerous clinical trials for its efficacy in treating acute migraine attacks. A significant study involving 586 patients demonstrated that:

- Headache Relief: 68% of patients experienced relief from moderate or severe pain to mild or none at 4 hours post-dose with a 2.5 mg dose.

- Sustained Efficacy: Patients maintained headache relief at 8, 12, and 24 hours post-treatment without needing rescue medication .

Comparison with Other Triptans

In comparative studies, Naratriptan has shown effectiveness similar to other triptans like sumatriptan and eletriptan but with a distinct side effect profile. The following table summarizes findings from various studies:

| Triptan | Pain Relief at 2 Hours | Side Effects (%) |

|---|---|---|

| Naratriptan | 68% | Similar to placebo |

| Sumatriptan | 70% | Higher incidence |

| Eletriptan | 72% | Moderate incidence |

Safety Profile

The safety profile of Naratriptan is generally favorable. Common side effects include dizziness, fatigue, and mild cardiovascular effects, which are typically transient . Importantly, no significant changes in ECG or blood pressure were observed during clinical evaluations.

Case Studies

Several case studies have highlighted the effectiveness of Naratriptan in real-world settings:

- Case Study A: A patient with chronic migraines reported a significant reduction in attack frequency after starting treatment with Naratriptan-d3, leading to improved quality of life.

- Case Study B: Another patient experienced complete relief from a severe migraine within two hours of administration, showcasing the rapid action of the drug.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of Naratriptan-d3 Hydrochloride in pharmaceutical research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the standard method. The USP monograph specifies a mobile phase of 0.01 M triethylamine phosphate buffer and isopropyl alcohol (9:1) at a flow rate of 1.5 mL/min, with a C18 column and detection at 225 nm. System suitability requires resolution (R ≥ 1.5) between naratriptan and its related compound B . Quantification uses a linear regression model comparing peak areas of the assay preparation to a certified reference standard .

Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. Use deuterated internal standards (e.g., Naratriptan-d3) to correct for matrix effects. Validate the method for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%). Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction .

Q. What are the critical parameters for validating chromatographic methods for this compound?

- Methodological Answer : Key parameters include:

- Specificity : Resolve Naratriptan-d3 from impurities (e.g., related compound A, B) .

- Linearity : R² ≥ 0.99 over the concentration range.

- Accuracy : 98–102% recovery in spiked samples.

- Robustness : Test pH (±0.2), column temperature (±5°C), and mobile phase composition (±2%) .

Advanced Research Questions

Q. How does deuterium labeling (d3) in Naratriptan affect its pharmacokinetic and metabolic stability compared to the non-deuterated form?

- Methodological Answer : Deuterium introduces a kinetic isotope effect, slowing hepatic metabolism by cytochrome P450 enzymes. In vitro studies using human liver microsomes show a 1.5–2-fold increase in half-life (t½) for Naratriptan-d3 compared to the parent compound. Use stable isotope-labeled analogs in crossover studies to differentiate endogenous and exogenous metabolites via mass shift in MS spectra .

Q. What strategies resolve data discrepancies in metabolic flux analysis when using Naratriptan-d3 as an internal standard?

- Methodological Answer : Discrepancies often arise from isotopic interference or matrix effects. Mitigation strategies include:

- Isotopic Purity : Confirm Naratriptan-d3 purity (>99%) via NMR or high-resolution MS.

- Matrix-Matched Calibration : Prepare standards in the same biological matrix to account for ion suppression/enhancement.

- Cross-Validation : Compare results with a non-deuterated internal standard (e.g., Naratriptan-¹³C) .

Q. How can synthetic protocols for this compound be optimized to minimize impurities like related compound A or B?

- Methodological Answer : Key steps include:

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediates and reduce over-alkylation.

- Purification : Employ preparative HPLC with a gradient elution (acetonitrile/water + 0.1% TFA) to isolate the deuterated product.

- Impurity Profiling : Characterize related compounds via LC-QTOF-MS and reference USP impurity standards .

Properties

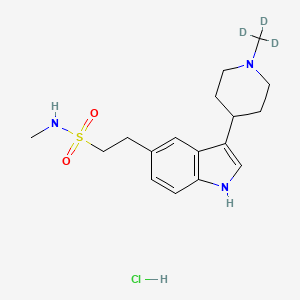

IUPAC Name |

N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZYKMQFAUBTD-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662141 | |

| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190021-64-7 | |

| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.